molecular formula C7H3ClN2O B12986273 2-Chloro-3-formylisonicotinonitrile

2-Chloro-3-formylisonicotinonitrile

Cat. No.: B12986273
M. Wt: 166.56 g/mol
InChI Key: DNCPZYVRLSGLBR-UHFFFAOYSA-N
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Description

2-Chloro-3-formylisonicotinonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a chloro group, a formyl group, and a nitrile group attached to an isonicotinonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-formylisonicotinonitrile typically involves the Vilsmeier-Haack reaction. This reaction uses N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3) to form a chloroformyl intermediate, which then reacts with isonicotinonitrile to yield the desired product . The reaction is carried out under controlled temperature conditions to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-formylisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-formylisonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-formylisonicotinonitrile involves its interaction with specific molecular targets. The chloro and formyl groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules. The nitrile group can form hydrogen bonds with biological targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-formylquinoline
  • 2-Chloro-3-formylpyridine
  • 2-Chloro-3-formylbenzene

Uniqueness

2-Chloro-3-formylisonicotinonitrile is unique due to the presence of both a nitrile and a formyl group on the isonicotinonitrile backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C7H3ClN2O

Molecular Weight

166.56 g/mol

IUPAC Name

2-chloro-3-formylpyridine-4-carbonitrile

InChI

InChI=1S/C7H3ClN2O/c8-7-6(4-11)5(3-9)1-2-10-7/h1-2,4H

InChI Key

DNCPZYVRLSGLBR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C#N)C=O)Cl

Origin of Product

United States

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